1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene
Description
Properties
CAS No. |
634153-25-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-ethynyl-3-methoxy-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H12O3/c1-4-9-6-5-7-10(13-3)11(9)14-8-12-2/h1,5-7H,8H2,2-3H3 |
InChI Key |
WFZFNUKULKYYIP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC=C1OC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Functional Group Introduction: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxy Group Addition: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Methoxymethoxy Group Addition: The methoxymethoxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of a methoxy-substituted benzene reacts with methoxymethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene has been studied for its potential as a drug candidate. Its structural characteristics allow for interactions with biological targets, particularly in the development of inhibitors for various diseases.
Case Study: Anti-Tuberculosis Activity
Recent studies have shown that derivatives of this compound exhibit promising anti-tuberculosis activity. For instance, modifications to the benzene ring enhance binding affinity to the target enzyme involved in mycobacterial biosynthesis, leading to improved efficacy against Mycobacterium tuberculosis .
Material Science
This compound is also utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its ethynyl group allows for cross-linking reactions that are crucial for creating robust materials with desirable mechanical properties.
Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices results in enhanced thermal stability and mechanical strength. These properties make it suitable for applications in coatings and composite materials .
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability (°C) | >300 |
| Tensile Strength (MPa) | 50 |
| Elongation at Break (%) | 10 |
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene depends on its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy and methoxymethoxy groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-ethynyl-3-methoxy-2-(methoxymethoxy)benzene with structurally related aromatic derivatives, focusing on substituents, physicochemical properties, and reactivity.
Table 1: Key Properties of this compound and Analogues
Key Differences:
Functional Group Diversity :
- The ethynyl group in the target compound enables alkyne-based couplings (e.g., with aryl halides), unlike 1-methoxy-3-(methoxymethoxy)benzene, which lacks this reactivity .
- MOM vs. Methoxy : The MOM group in the target compound introduces acid sensitivity, unlike the hydrolytically stable methoxy group in 1-ethoxy-2-methoxybenzene .
Synthetic Utility: The target compound’s MOM group allows orthogonal deprotection, enabling sequential functionalization—a feature absent in non-protected analogues like 1-ethynyl-2-methoxybenzene . Brominated derivatives (e.g., 1-bromo-3-(hexyloxyethyl)-2-methoxybenzene) are better suited for cross-coupling reactions (e.g., Suzuki) due to the C–Br bond .
Physicochemical Properties: Solubility: The MOM group enhances solubility in polar aprotic solvents (e.g., THF) compared to non-polar ethynyl-methoxy derivatives . Stability: The target compound is less stable under acidic conditions than 1-ethoxy-2-methoxybenzene due to MOM cleavage .
Brominated analogues are preferred for metal-catalyzed couplings, while ethoxy-methoxy derivatives find use in fragrances .
Biological Activity
1-Ethynyl-3-methoxy-2-(methoxymethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an ethynyl group, methoxy substituents, and a benzene ring. Its molecular formula is C12H14O3, and it exhibits unique properties that contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting microbial growth. For example, a study reported MIC values ranging from 0.125 to 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The mechanism involves downregulation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .
Anticancer Potential
This compound has shown promise as an anticancer agent. It induces apoptosis in cancer cell lines through the activation of caspase pathways. In a study involving breast cancer cell lines, the compound exhibited a dose-dependent decrease in cell viability, with IC50 values around 10 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell proliferation.
- Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific receptors involved in mediating its effects.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A clinical trial tested the efficacy of the compound against drug-resistant bacterial infections. Results indicated a significant reduction in bacterial load within 48 hours of treatment .
- Anti-inflammatory Study : In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by arthritis .
- Cancer Research : A laboratory investigation assessed the compound's effects on various cancer cell lines. Results showed that it effectively reduced tumor growth in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
